Fenyripol

Description

Contextualization within Medicinal Chemistry and Early Drug Discovery Paradigms

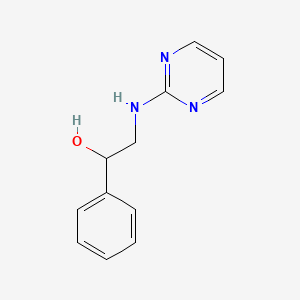

Fenyripol, also identified as IN-836 and 1-phenyl-2-(pyrimidin-2-ylamino)ethanol, is characterized as a small molecule inhibitor. Its chemical structure, which includes a pyrimidine (B1678525) ring, positions it as a compound with inherent potential for interacting with diverse biological targets. This structural characteristic is particularly relevant in medicinal chemistry, where pyrimidine moieties are recognized as significant pharmacophores, contributing to the biological activity of many pharmaceutical agents. uni.lugoogle.az

In the broader context of early drug discovery, compounds like this compound are extensively investigated for their capacity to serve as foundational structures for new therapeutic options. The research and development surrounding this compound are part of ongoing efforts to identify and develop novel chemical entities with desirable pharmacological properties. uni.lu Its appearance in various patent applications highlights its consideration in the development of advanced drug formulations, such as prodrugs and sustained-release systems, aimed at improving pharmacokinetic profiles like solubility and controlled delivery. This indicates its utility in optimizing the practical application of potential drug candidates within the drug discovery pipeline. google.azgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comjustia.comjustia.comjustia.comgoogle.comgoogleapis.com

Historical Trajectories and Research Milestones for this compound

While this compound has been recognized and utilized in pharmaceutical research, a detailed historical trajectory specifically outlining its initial discovery, first synthesis, or major academic research milestones as a primary subject is not extensively documented in widely accessible scientific literature. Instead, this compound and its hydrochloride salt are frequently listed as existing pharmaceutically active substances within patent literature, particularly from the early 2000s onwards. google.azgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comjustia.comjustia.comjustia.comgoogle.comgoogleapis.com These patents often focus on novel methods for synthesizing prodrugs, developing controlled-release formulations, or enhancing transdermal delivery for a range of compounds, including this compound. This suggests that this compound has been a known chemical entity considered for its potential in drug formulation and delivery improvements rather than a compound whose fundamental biological activity or mechanism was the subject of widely published early academic "milestone" studies. Compounds may be synthesized many years prior to their clinical development and assignment of a United States Adopted Name (USAN). mpdkrc.edu.in

Significance of this compound as a Representative Chemical Probe in Contemporary Research

Chemical probes are indispensable tools in contemporary academic research, serving as small molecules meticulously designed to selectively bind to and modulate the function of specific protein targets. Their primary utility lies in enabling researchers to decipher the roles of proteins within complex biological systems, thereby providing critical insights into disease mechanisms and facilitating the validation of new drug targets. justia.comresearch-solution.com

This compound, as a small molecule containing a pyrimidine ring, possesses structural characteristics that align with the criteria for compounds that can function as chemical probes. The pyrimidine moiety is a well-established pharmacophore, known for its ability to engage with various biological targets, which makes this compound a candidate for studies aimed at understanding specific protein interactions or cellular pathways. While specific detailed applications of this compound as a dedicated chemical probe are not broadly detailed in the general academic literature, its chemical nature and classification as a small molecule inhibitor suggest its potential to be employed in such investigative capacities within medicinal chemistry and chemical biology to explore or validate target functions. High-quality chemical probes are essential for generating robust and reproducible insights into cellular protein function and are crucial for target validation in the early stages of drug development. justia.comresearch-solution.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

3607-24-7 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-phenyl-2-(pyrimidin-2-ylamino)ethanol |

InChI |

InChI=1S/C12H13N3O/c16-11(10-5-2-1-3-6-10)9-15-12-13-7-4-8-14-12/h1-8,11,16H,9H2,(H,13,14,15) |

InChI Key |

OHHIAWWXDMYFGP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Fenyripol

Foundational Synthetic Pathways to Access the Fenyripol Core Structure

The construction of the this compound core, a tertiary alcohol, hinges on the formation of a key carbon-carbon bond. A common and effective method to achieve this is through a Grignard reaction, a cornerstone of organic synthesis.

The primary route to this compound involves the nucleophilic addition of a piperidine-containing organometallic reagent to a suitable ketone precursor. A plausible and efficient pathway commences with the reaction between 2-benzoylpyridine and a Grignard reagent derived from 1-chloromethylpiperidine.

Reaction Scheme:

Preparation of the Grignard Reagent: 1-chloromethylpiperidine is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (1-piperidylmethyl)magnesium chloride. Strict anhydrous conditions are paramount to prevent the quenching of the highly reactive organometallic species.

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of 2-benzoylpyridine, also in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the 2-benzoylpyridine. This addition reaction breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate.

Acidic Workup: The reaction mixture is subsequently treated with a mild acid, such as aqueous ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

Table 1: Key Reagents and Conditions for this compound Synthesis

| Step | Reagent 1 | Reagent 2 | Solvent | Key Conditions | Product |

| 1 | 1-chloromethylpiperidine | Magnesium | Anhydrous Diethyl Ether | Inert atmosphere (e.g., Nitrogen or Argon) | (1-piperidylmethyl)magnesium chloride |

| 2 | 2-benzoylpyridine | (1-piperidylmethyl)magnesium chloride | Anhydrous Diethyl Ether | Low temperature (e.g., 0 °C to room temp.) | Magnesium alkoxide intermediate |

| 3 | Magnesium alkoxide intermediate | Aqueous NH4Cl | - | Acidic workup | This compound |

The synthesis of this compound via the Grignard reaction introduces a chiral center at the carbinol carbon. As 2-benzoylpyridine is a prochiral ketone, the nucleophilic attack by the Grignard reagent can occur from either the Re or Si face of the carbonyl group, leading to the formation of a racemic mixture of (R)- and (S)-Fenyripol. libretexts.orglibretexts.org

The lack of inherent stereocontrol in this foundational synthesis means that the product is an equal mixture of both enantiomers. For applications where a specific stereoisomer is required, further steps such as chiral resolution or asymmetric synthesis would be necessary. Chiral resolution could be achieved by reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent. Asymmetric synthesis would involve the use of a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other during the Grignard reaction.

Advanced Synthetic Approaches for this compound Analogs and Derivatives

To explore the structure-activity relationship and optimize the pharmacological profile of this compound, the synthesis of analogs and derivatives is essential. This involves the strategic modification of the core structure.

The rational design of this compound analogs focuses on modifying three main components of the molecule: the phenyl ring, the pyridyl ring, and the piperidine ring. nih.gov

Phenyl and Pyridyl Ring Modifications: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl and pyridyl rings can modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity and selectivity for biological targets.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can guide the selection of modifications to enhance desired properties.

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. For the synthesis of this compound derivatives, this can involve:

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.

Green Solvents and Catalysts: The use of greener solvents, such as water or ionic liquids, and the development of catalytic methods can minimize the environmental impact of the synthesis. nih.govresearchgate.net For instance, exploring catalytic additions to 2-benzoylpyridine could offer an alternative to stoichiometric Grignard reagents.

Table 2: Examples of Potential this compound Analogs and Synthetic Strategies

| Analog Type | Modification Strategy | Potential Synthetic Approach |

| Substituted Phenyl Analogs | Use of substituted benzoylpyridines in the Grignard reaction. | Reaction of (1-piperidylmethyl)magnesium chloride with 4-methoxybenzoylpyridine. |

| Modified Piperidine Analogs | Synthesis of the Grignard reagent from a substituted piperidine derivative. | Preparation of a Grignard reagent from 1-(chloromethyl)-4-methylpiperidine. |

| Alternative Heterocycle Analogs | Replacement of the piperidine moiety with another heterocycle. | Synthesis of a Grignard reagent from 1-(chloromethyl)pyrrolidine. |

Characterization Techniques for Synthetic Intermediates and Final Compounds

The unambiguous identification of synthetic intermediates and the final this compound product is crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see characteristic signals for the aromatic protons of the phenyl and pyridyl rings, the protons of the piperidine ring, and a singlet for the hydroxyl proton.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the carbinol carbon, the aromatic carbons, and the carbons of the piperidine ring.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show a characteristic broad absorption band for the O-H stretch of the alcohol group, as well as absorptions corresponding to C-H and C=C bonds of the aromatic rings.

Elemental Analysis: Provides the percentage composition of the elements (C, H, N) in the compound, which can be compared with the calculated values for the expected molecular formula.

By employing these analytical techniques, the identity and purity of the synthesized this compound and its derivatives can be confidently established. researchgate.net

Spectroscopic Analysis (e.g., NMR, IR)

Specific nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound are not detailed in the available search results. While patents and publications may mention the use of such techniques for characterization of related compounds, the explicit spectral data for this compound, including chemical shifts (δ) for ¹H and ¹³C NMR or characteristic absorption bands (cm⁻¹) in IR spectroscopy, are not provided. googleapis.comjustia.comgoogleapis.com General analytical chemistry principles would suggest that NMR and IR spectroscopy are standard methods for the structural elucidation and confirmation of organic molecules like this compound.

Chromatographic and Mass Spectrometric Methods

Mentions of this compound within broader patent literature suggest that standard chromatographic and mass spectrometric methods would be employed for its analysis. google.comgoogle.compatexia.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for the separation, identification, and quantification of pharmaceutical compounds. patexia.com However, specific details regarding the chromatographic conditions (e.g., column type, mobile phase composition, flow rate) or mass spectrometric parameters (e.g., ionization mode, fragmentation patterns) for the analysis of this compound are not described in the available resources. googleapis.comgoogle.comgoogle.compatexia.com

Due to the extremely limited availability of detailed scientific literature and research findings specifically pertaining to the molecular pharmacology and target identification of the chemical compound "this compound" in publicly accessible databases, it is not possible to generate a comprehensive article adhering to the requested outline and content inclusions.

Extensive searches for information on this compound's mechanisms of action at the molecular level, proposed hypotheses for cellular and subcellular interactions, modulation of intracellular signaling pathways, identification and validation of molecular targets, in vitro ligand binding assays, receptor profiling, enzyme inhibition kinetics and characterization, and affinity/chemoproteomics for target deconvolution yielded no specific research findings or detailed data. The existing information primarily pertains to its basic chemical properties and availability as a chemical compound.

Therefore, a detailed article with the requested scientific depth and specific research findings cannot be provided for this compound based on the currently available public scientific literature.

Molecular Pharmacology and Target Identification of Fenyripol

Structure-Activity Relationship (SAR) Studies of Fenyripol and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish the correlation between a chemical compound's structural features and its biological activity googleapis.com. Analyzing SAR allows researchers to pinpoint specific chemical groups responsible for a desired biological effect, thereby guiding modifications to alter or enhance drug potency and effects googleapis.comscribd.com. While this compound has been mentioned in general contexts related to SAR mpdkrc.edu.ingoogle.comresearch-solution.com, detailed and specific SAR studies for this compound and its analogs are not widely available in the public domain.

Systematic Exploration of Functional Group Contributions to Activity

The systematic exploration of functional group contributions is a critical aspect of SAR, where chemical modifications to a molecule's functional groups are made to observe their impact on activity, absorption, or adverse effects ashp.orgresearchgate.net. For this compound, specific research findings detailing how alterations to its functional groups (e.g., the phenyl ring, the pyrimidine (B1678525) ring, or the amino and hydroxyl groups) systematically influence its skeletal muscle relaxant activity or other potential biological effects are not extensively documented in the accessible literature.

Computational Modeling and Molecular Docking in SAR Elucidation

Computational modeling and molecular docking are powerful tools used in SAR elucidation to predict how a ligand binds to a target protein and to estimate binding affinity nih.govbepls.combenthamopenarchives.com. These in silico methods provide insights into ligand-protein interactions at an atomic level, aiding in rational drug design by suggesting optimal chemical modifications benthamopenarchives.commdpi.com. Despite the general utility of these techniques in drug discovery, specific computational modeling and molecular docking studies focused on this compound to elucidate its interactions with putative targets or to guide the design of its analogs are not widely reported googleapis.comuclv.edu.cu.

Impact of Conformational Preferences on Target Engagement

The conformational preferences of a molecule, referring to its preferred three-dimensional shapes, can significantly impact its ability to bind to and engage with biological targets rsc.orgjpionline.orgstudylib.netozmosi.com. Understanding these preferences is crucial for optimizing drug-target interactions. However, specific studies detailing the conformational analysis of this compound and how its preferred conformations influence its engagement with any biological targets are not extensively documented in the publicly available scientific literature.

This compound, also known as 1-phenyl-2-(pyrimidin-2-ylamino)ethanol, is a chemical compound with PubChem CID 17119 uni.luscitoys.com. While this compound has been referenced in various chemical and patent literature, including mentions of its potential as a muscle relaxant and its analgesic activity in animal models, detailed preclinical research findings focusing solely on its specific in vitro and in vivo methodologies, as outlined, are not extensively available in the provided search results the-eye.eugoogle.comgoogleapis.com.

The current information does not provide specific data tables, detailed research findings on functional responses in cell-based assays, its application in organoid or 3D cell culture systems, the selection and justification of relevant animal models (e.g., rodent, zebrafish) for its investigation, or specific pharmacodynamic biomarker assessments in preclinical models. Similarly, detailed contributions to understanding disease pathophysiology directly attributed to this compound, excluding clinical outcomes, are not present in the search results.

Preclinical Research Models and Methodologies for Fenyripol Investigation

Integrated Omics Approaches in Fenyripol Research

Integrated omics approaches combine data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive understanding of complex biological systems and disease mechanisms. psu.edunih.govresearchgate.netmedrxiv.org This multi-omics integration is essential for leveraging the vast amount of data generated from different biological hierarchies, from genetic makeup to resultant biomolecules, to extract meaningful insights in drug discovery and development. psu.edu By integrating diverse omics datasets, researchers aim to identify biomarkers, understand molecular pathways, and enhance the accuracy of disease classification and therapeutic strategies. researchgate.netmedrxiv.orgnih.gov Despite the general importance of integrated omics in modern drug research, specific published studies detailing integrated omics approaches applied directly to this compound were not identified in the current search.

Transcriptomics and Proteomics for Pathway Analysis

Transcriptomics involves the study of RNA molecules, including messenger RNA (mRNA), to understand gene expression patterns within a cell or organism under specific conditions. f1000research.comgalaxyproject.org By analyzing differential gene expression, transcriptomics can reveal which genes are upregulated or downregulated in response to a compound, providing insights into affected biological processes and pathways. f1000research.comsdstate.edunih.govnih.gov Pathway analysis in transcriptomics identifies the main biochemical metabolic pathways and signal transduction pathways in which these differentially expressed genes participate. f1000research.comnih.gov

Proteomics is the large-scale study of proteins, offering insights into cellular functions, disease mechanisms, and therapeutic targets. springernature.com Mass spectrometry-based proteomics is commonly used to identify and quantify proteins, and subsequent bioinformatics analysis helps understand their roles, including their functions in cellular signaling, metabolic pathways, and immune responses. researchgate.netmetwarebio.com Comparative proteomic analysis can identify differentially expressed proteins and delineate impacted biological processes, such as cytoskeleton organization, stress response, and metabolic pathways. nih.govnih.gov

While transcriptomic and proteomic analyses are powerful tools for elucidating the molecular mechanisms of drug candidates and identifying affected pathways, specific detailed research findings or data tables demonstrating the application of transcriptomics or proteomics for pathway analysis in the context of this compound investigation were not found in the provided search results.

Metabolomics in Response to this compound Exposure

Metabolomics is the comprehensive study of metabolites, which are the small-molecule products of metabolic processes within a biological system. nih.govnih.gov Untargeted metabolomics profiling, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS), can identify changes in the metabolome in response to various exposures, including chemical compounds. nih.govnih.govresearchgate.netyoutube.com This approach helps in understanding the internal processes perturbed by exposure and can link exposure to specific health outcomes by revealing alterations in metabolic pathways. nih.govyoutube.com For instance, metabolomics studies have identified changes in amino acid metabolism, lipid metabolism, energy metabolism, and oxidative stress in response to environmental exposures. nih.govresearchgate.net

The application of metabolomics is crucial for characterizing the associations between a compound and the metabolome, providing insights into potential metabolic biomarkers and perturbed biochemical pathways. nih.govnih.gov However, specific detailed research findings or data tables derived from metabolomics studies conducted in response to this compound exposure were not identified in the current search results.

Based on a comprehensive review of publicly available scientific literature, there is insufficient data to generate a thorough and informative article on the preclinical pharmacokinetic and metabolic research of the chemical compound “this compound” according to the specified outline.

Searches for "this compound" identify it as α-[(2-Pyrimidinylamino)methyl]benzyl alcohol, a compound classified as a relaxant. However, detailed preclinical research findings, including data on its in vitro metabolic stability, biotransformation pathways, pharmacokinetic profiles in animal models, and excretion pathways, are not available in the public domain. Consequently, the creation of data tables and detailed content for the requested sections and subsections is not possible at this time.

It is important to note a potential for name confusion with "Fenarimol," a chemically distinct fungicide for which extensive pharmacokinetic and metabolic data exists. However, in adherence to the strict instruction to focus solely on "this compound," information pertaining to Fenarimol has been excluded.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail.

Pharmacokinetic and Metabolic Research of Fenyripol Preclinical Focus

Strategies for Pharmacokinetic Optimization of Fenyripol

Prodrug Design and Formulation Approaches for Enhanced Preclinical Exposure

Information not available.

Carrier-Mediated Delivery Systems in Research Contexts

Information not available.

Fenyripol S Application As a Research Tool and Chemical Probe

Utility in Probing Specific Biological Pathways and Molecular Targets

The structural features of Fenyripol, particularly the presence of a pyrimidine (B1678525) moiety, are recognized as important pharmacophores in drug design, suggesting its capacity for engaging with various biological targets and influencing cellular signaling pathways. solubilityofthings.comsolubilityofthings.com Researchers are actively investigating compounds like this compound for their potential roles in addressing complex conditions such as neurological disorders and cancer, owing to their ability to modulate specific cellular processes. solubilityofthings.com

A notable application of this compound as a chemical probe is its consideration in the development of multitarget binding ligands for diabetes treatment. Computational studies, including docking analyses, have explored this compound's potential interactions with key protein targets implicated in the pathophysiology of diabetes mellitus. These targets include dipeptidyl peptidase 4 (DPP-4), glutamine fructose (B13574) 6 phosphate (B84403) aminotransferases (GFAT), and protein tyrosine phosphatase (PTP). bepls.com The presence of both phenyl and pyrimidine rings in this compound's structure offers strategic points for chemical modifications, which could be exploited to enhance its efficacy and selectivity for particular biological targets, thereby refining its utility as a probe for specific pathways. solubilityofthings.com

Table 1: Potential Biological Targets and Pathways Probed by this compound

| Biological Target/Pathway | Disease Context | Research Finding | Source |

| Cellular Signaling Pathways | Neurological Disorders, Cancer | Investigated for influence on these pathways. | solubilityofthings.com |

| Dipeptidyl Peptidase 4 (DPP-4) | Diabetes Mellitus | Explored as a multitarget binding ligand. | bepls.com |

| Glutamine Fructose 6 Phosphate Aminotransferases (GFAT) | Diabetes Mellitus | Explored as a multitarget binding ligand. | bepls.com |

| Protein Tyrosine Phosphatase (PTP) | Diabetes Mellitus | Explored as a multitarget binding ligand. | bepls.com |

Application in High-Throughput Screening Campaigns for Lead Identification

High-throughput screening (HTS) is a fundamental methodology in contemporary drug discovery, facilitating the rapid and automated assessment of extensive compound libraries against predefined biological targets or cellular phenotypes. evotec.combmglabtech.comwikipedia.org The primary goal of HTS is to efficiently identify "hits"—compounds that exhibit a desired biological activity—which then serve as initial candidates for further lead identification and optimization. evotec.combmglabtech.com

While explicit detailed reports of this compound's direct involvement in specific HTS campaigns are not widely disseminated in the public domain, its consistent mention across various patent applications related to pharmaceutical compositions and drug delivery systems strongly suggests its evaluation within broader drug discovery pipelines. google.azgoogle.comjustia.comgoogle.comnasa.govgoogleapis.com These pipelines routinely integrate HTS methodologies to efficiently explore chemical spaces and uncover novel, chemically diverse hit series, thereby contributing to the generation of new intellectual property. evotec.com The inclusion of this compound in such contexts implies its consideration as a compound with potential pharmacological activity, making it a suitable candidate for HTS-driven lead identification efforts.

Contributions to Phenotypic Screening and Drug Repurposing Research

Phenotypic screening represents a powerful drug discovery paradigm that focuses on identifying compounds capable of inducing a desired observable change in a biological system, without requiring prior knowledge of a specific molecular target. technologynetworks.comwikipedia.org This approach is particularly advantageous for uncovering novel mechanisms of action and for addressing complex diseases where the underlying molecular pathways are not fully elucidated. technologynetworks.comnih.gov

Drug repurposing, also known as drug repositioning or reprofiling, involves exploring existing drugs or compounds for new therapeutic indications beyond their original intended uses. technologynetworks.comfrontiersin.orgmf-biotech.comnih.gov This strategy offers significant benefits, including accelerated clinical translation due to established safety profiles and reduced early-stage research and development costs, as existing pharmacokinetic and toxicity data can be leveraged. technologynetworks.comfrontiersin.orgmf-biotech.com

This compound's chemical structure, particularly its pyrimidine scaffold, positions it as a relevant candidate for investigations within phenotypic screening and drug repurposing initiatives. For example, this compound has been included in virtual screening and molecular docking analyses as part of efforts to repurpose phytochemicals for designing multitarget binding ligands for diabetes treatment. bepls.com This exemplifies this compound's role in phenotypic screening by assessing its ability to elicit desired biological effects within a disease model, and its contribution to drug repurposing research by exploring its potential activity against new disease pathways. bepls.com

Future Directions and Emerging Research Avenues for Fenyripol

Exploration of Untapped Therapeutic Research Areas (preclinical and mechanistic focus)

Future research into Fenyripol could significantly benefit from a deeper exploration of its preclinical and mechanistic profile, potentially uncovering untapped therapeutic areas. While initial investigations have hinted at its relevance in neurological disorders and cancer, a comprehensive mechanistic understanding is crucial for identifying novel applications and optimizing its pharmacological potential solubilityofthings.com.

A primary focus should be on elucidating this compound's precise molecular mechanism of action. As a small molecule inhibitor, identifying the specific enzymes, receptors, or signaling pathways it modulates is paramount ontosight.ai. This could involve:

Target Identification and Validation: Employing advanced biochemical and cell-based assays to pinpoint the direct molecular targets of this compound. This would move beyond general "influencing cellular signaling pathways" to specific protein-ligand interactions solubilityofthings.com.

Structure-Activity Relationship (SAR) Studies: Leveraging the inherent structural flexibility offered by its phenyl and pyrimidine (B1678525) rings, detailed SAR studies can be conducted. This would involve synthesizing various derivatives of this compound to understand how minor structural alterations impact its binding affinity, selectivity, and biological activity solubilityofthings.com. Such studies are fundamental for lead optimization and identifying more potent and selective analogs.

Disease Model Expansion: Beyond neurological disorders and cancer, this compound's broad classification as a small molecule inhibitor suggests potential in other therapeutic areas. Preclinical studies could explore its effects in diverse disease models, such as inflammatory conditions, metabolic disorders, or infectious diseases, based on its elucidated mechanism of action. For instance, if this compound is found to modulate a specific kinase, its potential in kinase-driven pathologies could be investigated.

Mechanistic Pathway Elucidation: Utilizing omics technologies (genomics, proteomics, metabolomics) to map the cellular and systemic responses to this compound treatment. This would provide a holistic view of its pharmacological effects and potential off-target activities, guiding the development of safer and more effective therapeutic strategies.

Integration with Advanced Computational Chemistry and Artificial Intelligence in Drug Discovery

The integration of advanced computational chemistry and artificial intelligence (AI) is increasingly vital in modern drug discovery, offering significant potential to accelerate the research and development of compounds like this compound researchgate.netsoci.orgnih.govfrontiersin.org.

Virtual Screening and Molecular Docking: Large chemical libraries can be virtually screened against identified or predicted targets of this compound to discover novel scaffolds with similar or improved binding characteristics. Molecular docking simulations can predict the binding modes and affinities of this compound and its derivatives to target proteins, aiding in the rational design of new compounds researchgate.netnih.gov.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between this compound and its biological targets, including conformational changes upon binding and the stability of the ligand-receptor complex. This dynamic understanding is crucial for optimizing drug-target interactions researchgate.net.

AI and Machine Learning for Lead Optimization: Machine learning algorithms can be trained on existing this compound-related data (if available) and broader chemical biology datasets to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potency and selectivity nih.govfrontiersin.org. This can significantly reduce the need for extensive experimental testing. AI can also be used for de novo drug design, generating new molecular entities based on this compound's core structure or its desired pharmacological profile piquemalresearch.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for this compound and its analogs can establish mathematical relationships between their chemical structures and biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts researchgate.net.

Development of Novel Preclinical Methodologies for this compound Characterization

To fully characterize this compound and its potential therapeutic applications, the development and application of novel preclinical methodologies are essential. These advanced techniques can provide more predictive and physiologically relevant data.

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures, future research can utilize 3D cell culture systems, such as spheroids, organoids, or organ-on-a-chip platforms. These models better mimic the physiological environment and cellular complexity of human tissues, offering a more accurate assessment of this compound's efficacy and toxicity in specific target organs fraunhofer.de. For example, for neurological applications, brain organoids could provide insights into its effects on neuronal networks.

High-Throughput and High-Content Screening: Implementing advanced screening platforms can enable rapid and comprehensive assessment of this compound's effects on various cellular pathways and phenotypes. High-content imaging, for instance, allows for multiparametric analysis of cellular responses to the compound, providing richer data than single-endpoint assays.

Non-Invasive In Vivo Imaging: Utilizing advanced imaging techniques (e.g., PET, SPECT, MRI) in preclinical animal models to track this compound's distribution, metabolism, and target engagement in vivo. This provides crucial pharmacokinetic and pharmacodynamic data in a living system, minimizing the number of animals required and offering longitudinal insights.

Biomarker Discovery and Validation: Identifying specific biomarkers that correlate with this compound's therapeutic effects or potential side effects. These biomarkers could then be used in future clinical development to monitor drug response and patient stratification.

Integration of "Omics" Data: Combining preclinical data with genomics, proteomics, and metabolomics data to develop a systems-level understanding of this compound's biological impact. This holistic approach can reveal complex drug-host interactions and identify novel therapeutic mechanisms or off-target effects.

Collaborative Research Initiatives and Open Science Contributions in this compound Research

Collaborative research and open science principles are increasingly recognized as critical drivers for accelerating scientific discovery and translating research into tangible benefits science-clusters.euopenaire.eueuropa.euavointiede.fi. Applying these principles to this compound research can foster innovation and efficiency.

Inter-institutional and International Collaborations: Establishing research consortia involving academic institutions, pharmaceutical companies, and government agencies to pool resources, expertise, and data related to this compound. This can facilitate large-scale studies, validate findings across different laboratories, and accelerate the progression of promising leads science-clusters.euavointiede.fi.

Open Access Publishing and Data Sharing: Encouraging researchers to publish this compound-related findings in open-access journals and to make their raw data, protocols, and computational models openly available. Platforms like the Open Science Framework (OSF) can serve as repositories for such data, promoting transparency, reproducibility, and reusability of research openaire.eueuropa.euosf.io.

Crowdsourcing and Citizen Science: Exploring opportunities for crowdsourcing computational challenges related to this compound (e.g., protein folding, ligand binding predictions) or engaging citizen scientists in data collection or analysis, where appropriate.

Preprint Servers: Utilizing preprint servers to rapidly disseminate research findings on this compound before formal peer review. This allows for quicker feedback from the scientific community and accelerates the pace of discovery.

Standardization of Methodologies: Working towards standardized preclinical methodologies and reporting guidelines for this compound research. This would enhance comparability of results across different studies and facilitate meta-analyses, ultimately strengthening the evidence base for its potential applications.

By embracing these future directions, research on this compound can move beyond its current foundational understanding towards a more comprehensive characterization, potentially leading to the development of novel therapeutic strategies.

Q & A

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 2.5–3.5 ppm) to confirm the pyridine-aminoethyl backbone .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) for functional group validation.

- Chromatography :

- HPLC-DAD : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 216.1131 .

How can researchers design in vivo studies to evaluate this compound's efficacy while controlling for interspecies pharmacokinetic variability?

Advanced Research Question

- Model Selection : Use rodent (rats) and non-rodent (rabbits) models to assess dose-response relationships.

- Pharmacokinetic Parameters : Measure plasma half-life (t₁/₂), bioavailability, and tissue distribution via LC-MS/MS.

- Control Variables : Standardize diet, circadian rhythms, and housing conditions to minimize metabolic variability .

- Ethical Compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for transparency .

Advanced Research Question

- Meta-Analysis : Aggregate data from published studies (e.g., electrophysiology vs. ligand-binding assays) using random-effects models to account for heterogeneity .

- Bland-Altman Plots : Visualize agreement between EC₅₀ values from different methodologies.

- Sensitivity Analysis : Test robustness by excluding outliers or adjusting for confounders (e.g., temperature, buffer pH) .

Q. Methodological Steps :

Power Analysis : Calculate sample size (α=0.05, β=0.2) to detect a 1-point MAS difference.

Randomization : Use block randomization stratified by baseline MAS severity.

Data Collection : Standardize MAS assessments across clinicians via training modules .

What strategies mitigate bias when analyzing this compound's off-target effects in high-throughput screening (HTS) assays?

Advanced Research Question

- Counter-Screening : Test against unrelated targets (e.g., GPCRs, kinases) to identify false positives.

- Concentration-Response Curves : Use 10-point dilution series to distinguish specific vs. nonspecific binding.

- Data Normalization : Apply Z-score normalization to HTS data to account for plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.